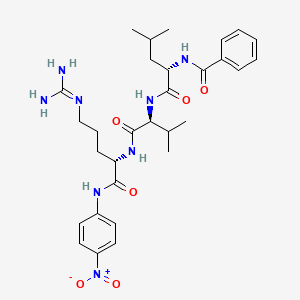
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is a synthetic compound that belongs to the class of peptides It is characterized by the presence of benzoyl, leucyl, valyl, diaminomethylidene, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide typically involves the following steps:
Peptide Bond Formation: The formation of peptide bonds between the amino acids leucine, valine, and ornithine.
Nitrophenylation: The addition of the nitrophenyl group to the ornithine residue.
Diaminomethylidene Introduction: The incorporation of the diaminomethylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of complex peptides.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-L-leucyl-L-valyl-L-ornithinamide: Lacks the diaminomethylidene and nitrophenyl groups.
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithinamide: Lacks the nitrophenyl group.
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-methylphenyl)-L-ornithinamide: Contains a methylphenyl group instead of a nitrophenyl group.
Uniqueness
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is unique due to the presence of both the diaminomethylidene and nitrophenyl groups, which confer specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
64815-94-7 |
|---|---|
Molecular Formula |
C30H42N8O6 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C30H42N8O6/c1-18(2)17-24(36-26(39)20-9-6-5-7-10-20)28(41)37-25(19(3)4)29(42)35-23(11-8-16-33-30(31)32)27(40)34-21-12-14-22(15-13-21)38(43)44/h5-7,9-10,12-15,18-19,23-25H,8,11,16-17H2,1-4H3,(H,34,40)(H,35,42)(H,36,39)(H,37,41)(H4,31,32,33)/t23-,24-,25-/m0/s1 |
InChI Key |
ZIRMNBQEPRCFSY-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)
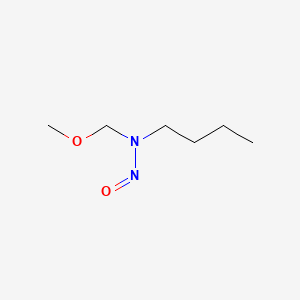
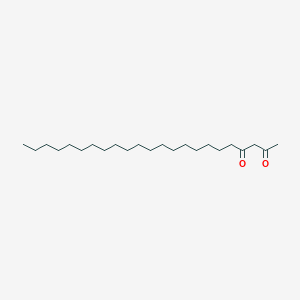
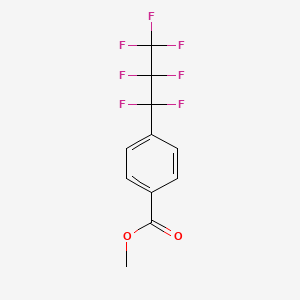
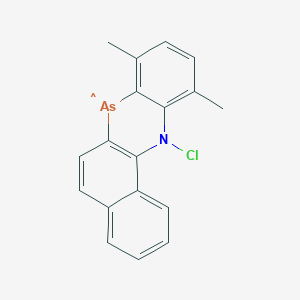
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
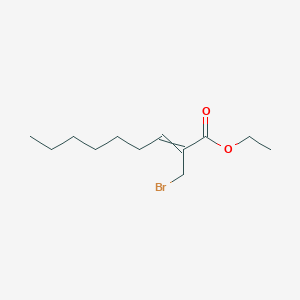
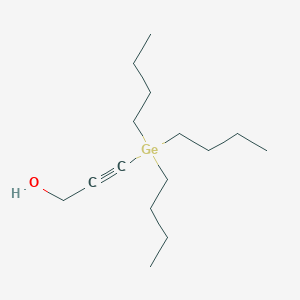
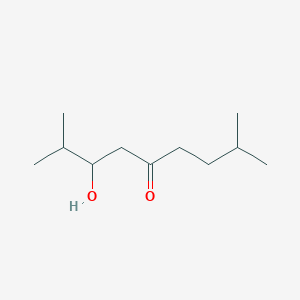
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
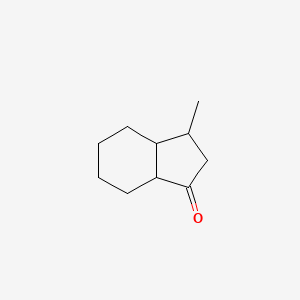
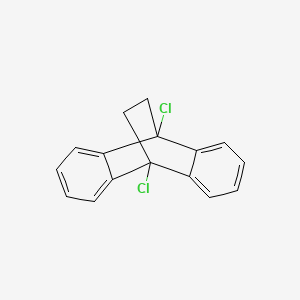
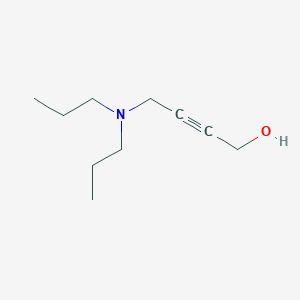
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
